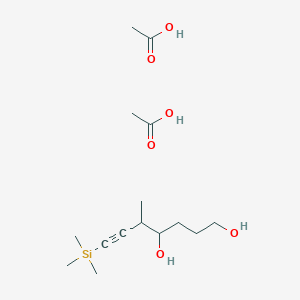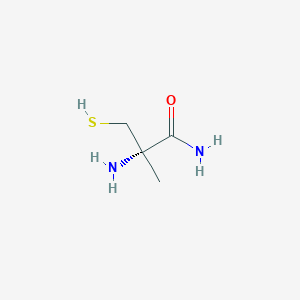
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- is a heterocyclic organic compound It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of ketone compounds in the presence of suitable catalysts such as aluminum-platinum or aluminum-palladium catalysts . Another approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the pyranone ring through cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under mild conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyranones with various functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s iodine and phenyl groups play a crucial role in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the iodine and phenyl groups.
5,6-Dihydro-2H-pyran-2-one: Another pyranone derivative with different substituents, exhibiting distinct chemical and biological properties.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: A hydroxylated pyranone with unique reactivity and applications.
Uniqueness
The presence of iodine and phenyl groups in 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- imparts unique chemical properties, such as increased electrophilicity and potential for diverse substitution reactions. These features distinguish it from other pyranone derivatives and make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
647033-22-5 |
|---|---|
Molekularformel |
C11H9IO2 |
Molekulargewicht |
300.09 g/mol |
IUPAC-Name |
5-iodo-6-phenyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C11H9IO2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
SDWXOKCKVGIHSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC(=C1I)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
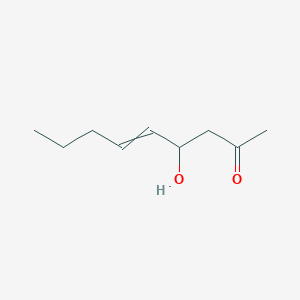

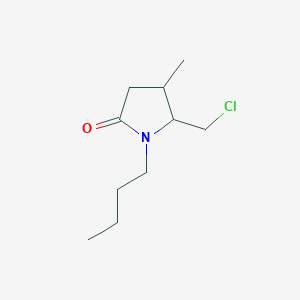
-lambda~5~-phosphane](/img/structure/B12600929.png)
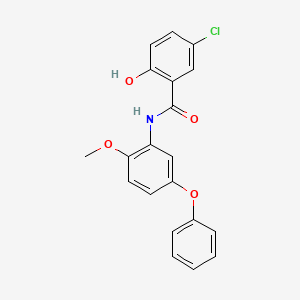
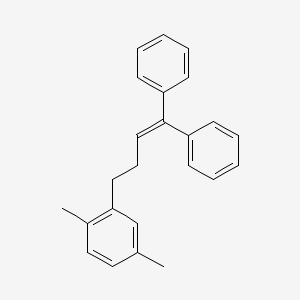
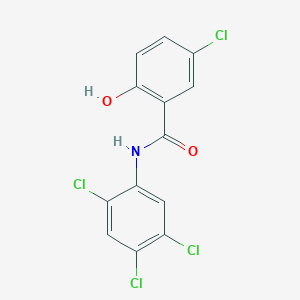

![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
